5-[(6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
The compound 5-({6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features multiple functional groups, including nitro, benzodioxole, hydrazine, oxadiazole, and benzodiazole, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from simpler precursor molecules. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of the Nitro Group: Nitration of the benzodioxole ring using a mixture of concentrated nitric and sulfuric acids.
Formation of the Hydrazine Derivative: Reaction of the nitrobenzodioxole with hydrazine hydrate under reflux conditions.
Cyclization to Form the Oxadiazole Ring: This step involves the reaction of the hydrazine derivative with a suitable carboxylic acid or ester in the presence of a dehydrating agent.
Formation of the Benzodiazole Moiety: This can be achieved through the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
5-({6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole and benzodiazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amino derivative.
Substitution: Introduction of various substituents onto the aromatic rings, depending on the reagents used.
Scientific Research Applications
5-({6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-({6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
5-({6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)ethanol: A simpler benzodioxole derivative with different functional groups and reactivity.
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Another benzodioxole derivative with distinct chemical properties and applications.
The uniqueness of 5-({6-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
Properties
Molecular Formula |
C19H12N10O6 |
---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
5-[[5-[(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl]amino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C19H12N10O6/c30-19-22-10-2-1-9(4-11(10)23-19)21-15-16(25-18-17(24-15)27-35-28-18)26-20-6-8-3-13-14(34-7-33-13)5-12(8)29(31)32/h1-6H,7H2,(H,21,24,27)(H2,22,23,30)(H,25,26,28)/b20-6+ |
InChI Key |
CZXYLLCFOWCTQE-CGOBSMCZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NC4=NON=C4N=C3NC5=CC6=C(C=C5)NC(=O)N6)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC3=NC4=NON=C4N=C3NC5=CC6=C(C=C5)NC(=O)N6)[N+](=O)[O-] |
Origin of Product |
United States |
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